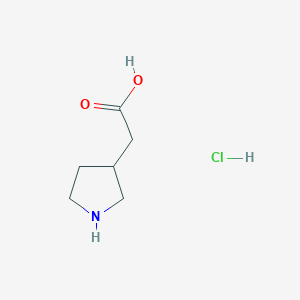
2-(ピロリジン-3-イル)酢酸塩酸塩
説明
“2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 80616-50-8 . It has a molecular weight of 165.62 and its linear formula is C6H12ClNO2 .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” is represented by the linear formula C6H12ClNO2 . The InChI code for this compound is not available .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . Its Log Po/w values vary depending on the method used for calculation . It is highly soluble, with a solubility of 415.0 mg/ml or 2.51 mol/l according to ESOL, and 3160.0 mg/ml or 19.1 mol/l according to Ali .科学的研究の応用
創薬
2-(ピロリジン-3-イル)酢酸塩酸塩: は、ピロリジン環を持つ化合物であり、創薬分野で注目を集めています。 この環は、医薬品化学者がヒトの病気の治療のための化合物を作り出すために広く使用されている五員環の窒素複素環です . ピロリジン骨格は、薬理フォアスペースを効果的に探索し、立体化学に貢献し、三次元カバレッジを向上させる能力が高く評価されています .
生物活性分子の合成
2-(ピロリジン-3-イル)酢酸塩酸塩の構造の一部であるピロリジン環は、標的選択性を有する生物活性分子の合成によく用いられます。 これには、ピロリジン、ピロリジン-2-オン、プロリノールなどの誘導体が含まれ、これらの誘導体は、文献で生物活性について記載されています .
薬物動態およびADME/毒性試験
薬物動態およびADME/毒性(吸収、分布、代謝、排泄、毒性)試験では、ピロリジン環などのヘテロ原子フラグメントの導入は、物理化学的パラメータを改変し、薬物候補の最適な結果を得るための戦略的な選択肢となる可能性があります .
B型肝炎の治療と予防
2-(ピロリジン-3-イル)酢酸は、B型肝炎の治療と予防のためにキサントン誘導体の調製に使用されているという証拠があります . これは、ウイルス性疾患に対する治療薬の開発における潜在的な役割を強調しています。
ATX(オートタキシン)の調節
この化合物は、ATX調節剤としてのナフタレンとキノリンの調製に使用されてきました。 オートタキシンは、さまざまな生物学的プロセスに関与する酵素であり、その調節は疾患治療の文脈で興味深いものです .
化学研究と材料科学
化学研究、特に材料科学では、2-(ピロリジン-3-イル)酢酸塩酸塩は、材料の性質を改変したり、所望の特性を持つ新しい化合物を合成するために使用できます。 室温での固体物理形態と安定性により、さまざまな実験条件に適しています .
Safety and Hazards
The safety information for “2-(Pyrrolidin-3-yl)acetic acid hydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific receptor sites or enzymes . The exact interaction between 2-(Pyrrolidin-3-yl)acetic acid hydrochloride and its targets would depend on the specific nature of these targets.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways
Pharmacokinetics
It is reported that the compound has high gi absorption and is bbb permeant, indicating good bioavailability .
Result of Action
Given the diverse biological activities of pyrrolidine derivatives, this compound could potentially exert a wide range of effects
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature
特性
IUPAC Name |
2-pyrrolidin-3-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQVQGTZQCUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80616-50-8 | |
| Record name | Pyrrolidin-3-yl-acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



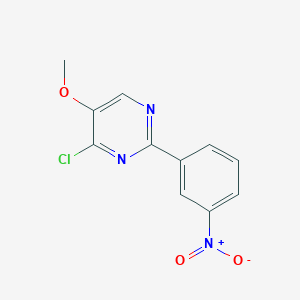

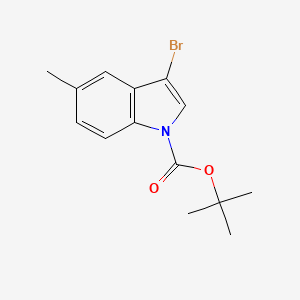
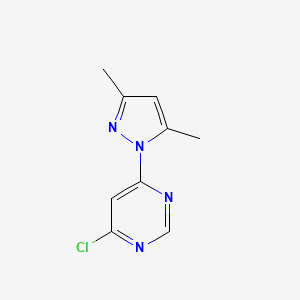
![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)
![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)
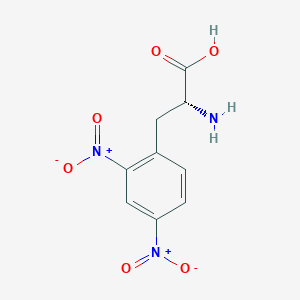
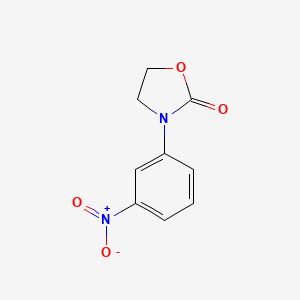

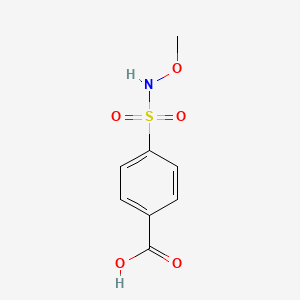

![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
